2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
Description
Properties
Molecular Formula |
C10H10ClN3O |
|---|---|
Molecular Weight |
223.66 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-propan-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C10H10ClN3O/c1-6(2)9-13-10(15-14-9)7-4-3-5-12-8(7)11/h3-6H,1-2H3 |
InChI Key |
CUNQIIZIGUKISX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of Amidoxime Precursors
The synthesis begins with the preparation of amidoxime intermediates derived from 2-chloronicotinonitrile. Reaction of 2-chloronicotinonitrile with hydroxylamine hydrochloride in ethanol/water (5:1 v/v) under reflux conditions generates the corresponding amidoxime (Intermediate A ) (Scheme 1).
Reaction Conditions :
-
Temperature: 80–90°C
-
Time: 4–6 hours
-
Yield: 70–85%
Cyclodehydration with Isopropyl Acyl Chloride
Intermediate A undergoes cyclization with isobutyryl chloride (propan-2-yl carbonyl chloride) in toluene at 110–120°C, facilitated by a base such as potassium carbonate. This step forms the 1,2,4-oxadiazole ring via elimination of HCl (Scheme 1).
Optimization Insights :
-
Solvent : Toluene > Acetonitrile (higher yields due to better azeotropic removal of water).
-
Catalyst : K₂CO₃ (1.2 equivalents) minimizes side reactions.
-
Yield : 55–65% after recrystallization (ethanol).
Scheme 1 :
One-Pot Synthesis via Vilsmeier-Haack Reagent Activation
Carboxylic Acid Activation
An alternative route employs 2-chloronicotinic acid as the starting material. Activation of the carboxylic acid group using Vilsmeier reagent (POCl₃/DMF) forms a reactive intermediate, which reacts with isopropyl amidoxime to yield the target compound in a single pot (Scheme 2).
Key Parameters :
-
Molar Ratio : 1:1.2 (acid to amidoxime).
-
Temperature : 0°C (initial), then 25°C for 12 hours.
-
Yield : 68–72% (no purification required).
Advantages :
-
Avoids isolation of intermediates.
-
Reduces reaction time by 40% compared to stepwise methods.
Scheme 2 :
Microwave-Assisted Cycloaddition of Nitrile Oxides
Generation of Nitrile Oxide
3-(Propan-2-yl)-1,2,4-oxadiazole-5-carbonitrile oxide is prepared in situ from 3-(propan-2-yl)-5-(hydroxyimino)-1,2,4-oxadiazole using chloramine-T under microwave irradiation (Scheme 3).
[3+2] Cycloaddition with 2-Chloropyridine
The nitrile oxide undergoes cycloaddition with 2-chloropyridine at 120°C for 15 minutes, producing the target compound with high regioselectivity.
Reaction Metrics :
-
Microwave Power : 300 W.
-
Solvent : DMF (2 mL).
-
Yield : 78–82%.
Table 1 : Comparison of Microwave vs. Conventional Heating
| Parameter | Microwave Method | Conventional Method |
|---|---|---|
| Time | 15 minutes | 6 hours |
| Yield | 80% | 55% |
| Purity (HPLC) | 98% | 90% |
Post-Functionalization of Preformed Oxadiazoles
Suzuki-Miyaura Coupling Approach
A modular strategy involves coupling 3-(propan-2-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole with 2-chloropyridine-3-boronic acid under Pd(PPh₃)₄ catalysis (Scheme 4).
Conditions :
-
Catalyst : Pd(PPh₃)₄ (5 mol%).
-
Base : Na₂CO₃ (2 equivalents).
-
Solvent : Dioxane/H₂O (4:1).
-
Yield : 60–65%.
Limitations :
-
Requires stringent anhydrous conditions.
-
Boronic acid derivative synthesis adds steps.
Critical Analysis of Methodologies
Yield and Scalability
Purity and By-Product Formation
-
Major By-Products :
-
Unreacted amidoxime (5–10% in stepwise methods).
-
Di-oxadiazole derivatives (3–5% in cycloaddition routes).
-
Table 2 : By-Product Profiles Across Methods
| Method | By-Products | Purity (%) |
|---|---|---|
| Cyclization | Unreacted acyl chloride | 92–95 |
| Vilsmeier Activation | None detected | 98 |
| Microwave | Di-oxadiazoles | 97 |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the oxadiazole ring.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group .
Scientific Research Applications
Drug Development
The unique structure of 2-chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine makes it a candidate for drug development. Research indicates that compounds containing oxadiazole and pyridine rings exhibit significant biological activities, including anti-cancer properties. For instance, studies have shown that derivatives of pyridine can inhibit various kinases involved in cancer progression .
Case Study: Inhibition of Kinases
In a study on imidazo[4,5-b]pyridine-based kinase inhibitors, similar structural motifs were found to effectively inhibit the growth of FLT3-ITD-positive acute myeloid leukemia (AML) tumors in vivo. This suggests that compounds like this compound could potentially be optimized for similar therapeutic effects .
Antimicrobial Activity
Research has indicated that heterocycles such as oxadiazoles possess antimicrobial properties. The incorporation of the oxadiazole moiety into the pyridine structure may enhance the compound's ability to combat bacterial infections. Preliminary studies suggest that derivatives can show varying degrees of activity against both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Chloro-N-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide | E. coli | 50 µM |
| 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole | S. aureus | 75 µM |
Synthetic Chemistry
The synthesis of compounds like this compound often involves catalytic reactions using transition metals such as palladium and copper. These catalysts facilitate the formation of complex structures through various coupling reactions .
Example Reaction Pathway
The synthesis could involve:
- Formation of the oxadiazole ring via cyclization.
- Substitution reactions on the pyridine ring to introduce the chloro and isopropyl groups.
Mechanism of Action
The mechanism by which 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. These may include enzymes or receptors where the compound can bind and modulate biological activity. The oxadiazole ring is known to interact with various biological targets, potentially disrupting normal cellular processes .
Comparison with Similar Compounds
Structural Variations and Key Parameters
The primary structural variations among analogues of 2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine lie in the substituents on the 1,2,4-oxadiazole ring. These modifications influence physicochemical properties such as lipophilicity, steric bulk, and electronic effects. Below is a comparative table of key compounds:
*Calculated molecular weight based on formula.
Substituent Effects and Implications
- Propan-2-yl (Target Compound) : The branched alkyl chain provides moderate lipophilicity (logP ~2.5–3.0 estimated), balancing solubility and membrane permeability. Its steric bulk may hinder enzymatic degradation, enhancing metabolic stability compared to smaller substituents like methyl .
- Its smaller size compared to isopropyl may reduce steric hindrance, favoring interactions with shallow binding pockets .
- Methyl (CAS 890095-56-4) : The methyl group minimizes steric bulk, increasing aqueous solubility (logP ~1.5–2.0 estimated). This makes the compound suitable for formulations requiring high bioavailability but may reduce target residence time due to faster metabolism .
- 2,4-Dimethylphenyl (CAS 25434-84-8) : The aromatic substituent facilitates π-π stacking with hydrophobic residues in protein targets. Methyl groups at positions 2 and 4 enhance steric shielding, protecting the oxadiazole ring from nucleophilic attack .
Pharmacological and Industrial Relevance
- Agrochemical Applications : Compounds with lipophilic substituents (e.g., propan-2-yl, 2,4-dimethylphenyl) are candidates for herbicides or insecticides due to their ability to penetrate plant cuticles or insect exoskeletons .
- Pharmaceutical Potential: Fluorinated analogues (e.g., CAS 1708250-85-4) are likely explored as kinase inhibitors, leveraging fluorine’s electronegativity for hydrogen bonding with ATP-binding pockets .
- Synthetic Accessibility: Methyl-substituted derivatives (CAS 890095-56-4) are cost-effective to synthesize, with commercial availability noted at lower price points (e.g., €457/250 mg) .
Biological Activity
2-Chloro-3-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridine (CAS No. 1120245-52-4) is a compound featuring a pyridine ring and an oxadiazole moiety, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure and properties of this compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀ClN₃O |
| Molecular Weight | 223.66 g/mol |
| IUPAC Name | 5-(2-chloropyridin-4-yl)-3-propan-2-yl-1,2,4-oxadiazole |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
Anticancer Activity
Research has indicated that derivatives of 1,2,4-oxadiazoles exhibit a wide range of anticancer activities. Specifically, compounds containing the oxadiazole moiety have been shown to inhibit various tumor cell lines. A study reported that certain oxadiazole derivatives displayed significant cytotoxicity against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and others, with IC₅₀ values as low as 2.76 µM for some derivatives .
Enzyme Inhibition
The biological activity of oxadiazoles often involves the inhibition of key enzymes associated with various diseases. For instance, studies have highlighted the ability of oxadiazole derivatives to inhibit enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are crucial in cancer progression and other pathological conditions .
Case Studies
- Anticancer Efficacy : A derivative structurally similar to this compound was tested against a panel of human tumor cell lines. The results showed promising anticancer activity with IC₅₀ values indicating selective toxicity towards cancerous cells compared to non-tumor cells .
- Antimicrobial Activity : In vitro studies on related compounds demonstrated significant antibacterial activity against common pathogens. These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy .
The mechanisms by which this compound exerts its biological effects are likely multifaceted:
- Cell Cycle Arrest : Some oxadiazole derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Enzyme Inhibition : The ability to inhibit key enzymes involved in cellular processes may contribute to its anticancer and antimicrobial effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
